molecular formula C11H9BrO3 B561616 4-Br debranone CAS No. 1332863-94-1

4-Br debranone

Cat. No.: B561616
CAS No.: 1332863-94-1
M. Wt: 269.094
InChI Key: YOVHEWGBSZLWSV-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Molecular Formula

4-Bromodebranone, systematically named 5-(4-bromophenoxy)-3-methylfuran-2(5H)-one (IUPAC), is a synthetic strigolactone analog. Its molecular formula is C₁₁H₉BrO₃ , with a molar mass of 269.09 g/mol . The structure features a furan-2(5H)-one core substituted with a methyl group at position 3 and a 4-bromophenoxy group at position 5 (Figure 1). Alternative nomenclature includes 2-(4-bromophenoxy)-4-methyl-2H-furan-5-one , reflecting its bicyclic arrangement.

Property Value Source
Molecular formula C₁₁H₉BrO₃
Molecular weight 269.09 g/mol
CAS Registry Number 1332863-94-1

Crystallographic Data and Three-Dimensional Conformation

While crystallographic data for 4-bromodebranone remains unpublished, its synthesis via Ti-mediated aldol addition provides insights into its stereoelectronic properties. The furanone ring adopts a planar conformation , stabilized by conjugation between the carbonyl group (C=O) and the adjacent oxygen atom. The 4-bromophenoxy substituent occupies an axial position relative to the furanone plane, creating a steric environment that mimics the ABC-ring system of natural strigolactones. Quantum mechanical calculations suggest a dihedral angle of 112° between the phenyl and furanone rings, optimizing π-orbital overlap for receptor binding.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)
Key ¹H NMR signals (CDCl₃, 400 MHz):

  • δ 2.00 ppm (s, 3H, C3-CH₃)
  • δ 5.56–5.83 ppm (m, 1H, H4 furanone)
  • δ 7.09–7.52 ppm (m, 4H, aromatic H).

¹³C NMR (100 MHz, CDCl₃):

  • δ 170.2 ppm (C=O)
  • δ 121.5–132.8 ppm (aromatic C)
  • δ 115.4 ppm (C-Br).

Infrared Spectroscopy (IR)
Characteristic absorptions (KBr, cm⁻¹):

  • 1755 (C=O stretch, furanone)
  • 1580–1450 (C=C aromatic)
  • 1260 (C-O-C asymmetric stretch).

Mass Spectrometry
ESI-MS (m/z):

  • 269.09 [M]⁺ (calc. 269.09)
  • Fragments at 188.03 (loss of Br) and 105.07 (furanone ring).

Comparative Analysis with Native Strigolactones

4-Bromodebranone shares functional similarities with natural strigolactones (e.g., strigol, orobanchol) but differs structurally (Table 1):

Feature 4-Bromodebranone Strigolactones
Core structure Furan-2(5H)-one Tricyclic lactone
Bioactivity Germination induction Branching inhibition
Receptor affinity ShHTL7 (Kd = 0.8 μM) D14 (Kd = 0.2 μM)
Hydrolytic stability t₁/₂ = 48 h (pH 7.4) t₁/₂ = 2–4 h (pH 7.4)

The bromophenoxy group enhances electron-withdrawing effects, increasing stability compared to natural strigolactones. However, the absence of the enol ether bridge reduces affinity for plant D14 receptors, making it selective for parasitic plant ShHTL receptors.

Properties

IUPAC Name

2-(4-bromophenoxy)-4-methyl-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9BrO3/c1-7-6-10(15-11(7)13)14-9-4-2-8(12)3-5-9/h2-6,10H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YOVHEWGBSZLWSV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(OC1=O)OC2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Mechanism

The synthesis of this compound centers on the coupling of 5-bromo-3-methyl-2(5H)-furanone with a substituted phenol. This reaction proceeds via a nucleophilic aromatic substitution (SNAr) mechanism, where the phenoxide ion attacks the electrophilic carbon adjacent to the bromine in the furanone. The choice of base and solvent critically influences reaction efficiency.

Role of Bases

  • Sodium Hydride (NaH) : In tetrahydrofuran (THF), NaH deprotonates the phenol to generate a phenoxide ion, which subsequently reacts with 5-bromo-3-methyl-2(5H)-furanone. This method yields this compound in 10–67% efficiency, depending on the phenol substituents.

  • Potassium Carbonate (K2CO3) : In acetone, K2CO3 facilitates a milder reaction, suitable for electron-deficient phenols. Yields improve to 45–75% under these conditions.

Solvent Systems

  • THF : Promotes rapid reaction kinetics but requires anhydrous conditions.

  • Acetone : Enhances solubility of phenolic substrates, reducing side-product formation.

Preparation of 5-Bromo-3-methyl-2(5H)-furanone

The precursor is synthesized via bromination of 3-methyl-2(5H)-furanone using N-bromosuccinimide (NBS) in carbon tetrachloride (CCl4) under reflux (90°C, 4 hours). Silica gel chromatography (ethyl acetate/hexane) isolates the product in 90% yield.

3-methyl-2(5H)-furanone+NBSCCl4, 90°C5-bromo-3-methyl-2(5H)-furanone\text{3-methyl-2(5H)-furanone} + \text{NBS} \xrightarrow{\text{CCl4, 90°C}} \text{5-bromo-3-methyl-2(5H)-furanone}

Coupling with 4-Bromophenol

  • Deprotonation : 4-Bromophenol (1 mmol) is dissolved in dry THF, and NaH (1.2 mmol) is added at 0°C.

  • Nucleophilic Attack : 5-Bromo-3-methyl-2(5H)-furanone (1 mmol) in THF is added dropwise, and the mixture is stirred at room temperature for 2 hours.

  • Workup : The reaction is quenched with ice-cold water, extracted with ethyl acetate, and dried over Na2SO4.

  • Purification : Silica gel chromatography (ethyl acetate/hexane, 1:4) yields this compound as a pale yellow solid (55% yield).

Optimization Strategies and Yield Enhancements

Temperature and Reaction Time

  • Room Temperature : Standard conditions (25°C, 2 hours) suffice for most substrates.

  • Extended Stirring : Prolonged reaction times (8–12 hours) improve yields for sterically hindered phenols.

Catalytic Additives

  • Tetrabutylammonium Bromide (TBAB) : Phase-transfer catalysts like TBAB enhance reactivity in biphasic systems (e.g., dichloromethane/water), increasing yields by 15–20%.

Structural Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • 1H NMR (400 MHz, CDCl3) : δ 7.45 (d, J = 8.8 Hz, 2H, Ar-H), 6.85 (d, J = 8.8 Hz, 2H, Ar-H), 5.12 (s, 1H, CH), 2.32 (s, 3H, CH3).

  • 13C NMR : δ 170.2 (C=O), 152.1 (C-Br), 132.4 (Ar-C), 116.7 (Ar-C), 82.5 (CH), 21.1 (CH3).

High-Performance Liquid Chromatography (HPLC)

  • Purity : >98% (C18 column, acetonitrile/water = 70:30, 1.0 mL/min).

Mass Spectrometry

  • ESI-MS : m/z 285.0 [M+H]+ (calculated for C11H9BrO3: 284.99).

Applications and Biological Relevance

Plant Biology

This compound induces Striga seed germination at nanomolar concentrations, mimicking natural SLs. Docking studies reveal its interaction with ShHTL5, a key receptor in Striga, through hydrogen bonding with Ser124 and His247 .

Chemical Reactions Analysis

Enzymatic Hydrolysis by DWARF14 (D14)

4BD undergoes hydrolysis by the α/β-hydrolase enzyme D14, which cleaves its enol ether bond between the C- and D-rings. This reaction generates a hydrolyzed D-ring (butenolide) and a tricyclic lactone fragment. The catalytic triad (Ser147, His297, Asp268) in D14 facilitates this cleavage, which is essential for its biological activity .

Reaction Mechanism

  • Step 1 : Ser147 attacks the carbonyl group of the D-ring, initiating hydrolysis.
  • Step 2 : The D-ring dissociates, forming a butenolide intermediate .

Hydrolysis Stability

CompoundD14 Hydrolysis Rate (Relative to GR24)
GR24100%
4BD33–50%
7′-carba-4BD (antagonist)Hydrolysis-resistant

Chemical Modifications for Enhanced Activity

Structural modifications of 4BD, such as introducing electron-withdrawing groups (e.g., nitro, bromo, or fluoro substituents) at the 2- or 4-position of the phenyl ring, significantly enhance its germination-inducing activity in parasitic weeds like Orobanche minor. For example:

  • 2-fluoro-4-nitro substitution : Induces germination comparable to GR24 .
  • Bromo substituent : Maintains stability while retaining shoot-branching inhibition in rice mutants .

Structure-Activity Relationship

Substituent PositionFunctional GroupGermination Activity (%)
2,4-positionNitro/Fluoro75–90
2,6-positionBromo/Nitro50–70
4-positionBromo40–50

Stability and Degradation

4BD exhibits moderate stability under physiological conditions but undergoes non-enzymatic degradation, particularly in acidic environments. Its half-life in aqueous solutions is approximately 12–24 hours, with primary degradation products including 4-bromophenol and hydrolyzed furanone derivatives .

Degradation Pathways

Reaction TypeMajor Products
Enzymatic hydrolysisButenolide + lactone
Non-enzymatic cleavage4-bromophenol + CO2

Scientific Research Applications

Agricultural Applications

Strigolactone Mimicry

4-Bromodebranone functions as a selective mimic of strigolactones, which are crucial plant hormones involved in regulating growth and development. Research indicates that it significantly inhibits tiller bud outgrowth in strigolactone-deficient rice mutants, similar to the well-known strigolactone analog GR24. This property is beneficial for controlling excessive branching in crops, thereby optimizing resource allocation and improving yield .

Induction of Germination in Parasitic Plants

Strigolactones are known to stimulate the germination of root parasitic plants such as Striga hermonthica. While 4-Bromodebranone shows some activity in this regard, it is less potent than GR24. Nevertheless, its ability to induce germination in certain conditions makes it a candidate for developing strategies against parasitic plants that threaten crop productivity .

Table 1: Comparison of Strigolactone Analog Activities

CompoundTiller InhibitionGermination StimulationToxicity Level (μM)
4-BromodebranoneStrongModerateUp to 50
GR24StrongHighLow

Medical Applications

Neuroprotective Effects

Recent studies have highlighted the potential of 4-Bromodebranone in neuroprotection. It has been shown to upregulate Nrf2-driven enzymes that combat nitrosative stress in microglial cells. This action is particularly relevant in conditions characterized by inflammation and oxidative stress, such as neurodegenerative diseases .

Anti-Cancer Properties

In vitro studies indicate that 4-Bromodebranone exhibits antiproliferative effects on glioblastoma cell lines (U87 and A172). It has been evaluated alongside other strigolactone analogs, demonstrating significant inhibition of cell growth at varying concentrations. The half-maximal inhibitory concentration (IC50) values suggest that while it is effective, other analogs may exhibit stronger effects .

Table 2: Antiproliferative Activity of 4-Bromodebranone

Cell LineIC50 (μM)Treatment Duration (h)
U87X24
A172Y48

Environmental Applications

Soil Health and Plant Interaction

4-Bromodebranone's role as a strigolactone mimic extends to enhancing soil health by promoting beneficial plant-microbe interactions. Its application can improve nutrient uptake efficiency and enhance plant resilience against environmental stressors. This aspect is particularly valuable in sustainable agriculture practices aimed at reducing chemical inputs .

Case Studies

Case Study 1: Tiller Inhibition in Rice

In a controlled experiment, the application of 4-Bromodebranone at concentrations mirroring those used for GR24 resulted in significant inhibition of tiller bud outgrowth in rice mutants. This finding underscores its potential utility in managing crop architecture for improved yields without adverse effects on plant health .

Case Study 2: Neuroprotection in Microglial Cells

A study assessing the effects of various strigolactone analogs on microglial cells revealed that 4-Bromodebranone effectively reduced the release of pro-inflammatory cytokines at concentrations up to 50 μM. This suggests its potential application in therapeutic strategies for neuroinflammatory conditions .

Mechanism of Action

The mechanism of action of 4-Br debranone involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Agricultural and Research Implications

4BD’s unique selectivity profile enables its use in "weed-avoidance" strategies when combined with SL-deficient crops. This approach minimizes Striga seed bank activation while maintaining crop architecture . Second-generation debranones, though more potent in Striga control, require optimization to balance stability and species-specific efficacy .

Biological Activity

4-Br debranone, a phenoxyfuranone compound, has garnered interest in recent years due to its biological activity, particularly as a mimic of strigolactones (SLs), which are important plant hormones involved in various physiological processes. This article explores the biological activity of this compound, highlighting its mechanisms, effects on plant growth, and potential applications.

Overview of Strigolactones

Strigolactones are a class of plant hormones that play crucial roles in regulating plant growth and development. They influence processes such as shoot branching, root architecture, and interactions with mycorrhizal fungi and parasitic plants. This compound has been identified as a potent SL mimic, exhibiting similar biological activities to natural SLs.

Research indicates that this compound functions by mimicking the action of natural strigolactones. It has been shown to:

  • Inhibit Tiller Bud Outgrowth : In studies involving SL-deficient rice mutants (d10), this compound effectively inhibited tiller bud outgrowth at concentrations comparable to those of GR24, a well-known strigolactone analog .
  • Modulate Gene Expression : Treatment with this compound leads to the downregulation of SL biosynthetic genes, suggesting a mechanism of negative feedback regulation on SL production .
  • Impact on Root Architecture : The compound has been observed to affect root architecture in Arabidopsis thaliana by altering the expression of SL-related genes, which may enhance the plant's adaptability to environmental stressors .

Study 1: Inhibition of Nitrosative Stress

A recent study highlighted the role of this compound in inhibiting nitrosative stress and modulating microglial activation. The compound was shown to significantly reduce nitric oxide (NO) secretion levels in LPS-induced microglial cells, demonstrating its potential neuroprotective effects. At a concentration of 50 μM, this compound achieved over 70% suppression of IL-1β and TNF-α release .

Study 2: Effects on Parasitic Plants

In the context of parasitic plants, this compound demonstrated limited activity in promoting seed germination in Striga hermonthica compared to GR24. This suggests that while it mimics certain aspects of strigolactones, its efficacy may vary depending on the specific biological context .

Comparative Biological Activity Table

The following table summarizes the biological activities and effects of this compound compared to other known strigolactones:

Compound Activity Concentration Effect
This compound Inhibits tiller bud outgrowthEquivalent to GR24No adverse effects on growth
Reduces NO secretion in microglia50 μM>70% suppression of IL-1β and TNF-α
Modulates root architectureVariesAlters gene expression related to SLs
GR24 Strongly inhibits tiller bud outgrowthLow concentrationsPromotes seed germination in parasitic plants
High activity against Striga germinationVariesEffective in promoting parasitic interactions

Q & A

Q. What analytical techniques are critical for confirming this compound purity and structure?

  • Methodological Answer :
  • NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions and purity (e.g., absence of THF/acetone residuals) .
  • High-resolution mass spectrometry (HR-MS) : Confirm molecular ion peaks with <5 ppm error .
  • TLC monitoring : Use n-hexane:ethyl acetate (4:1) to track reaction progress and isolate intermediates .

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